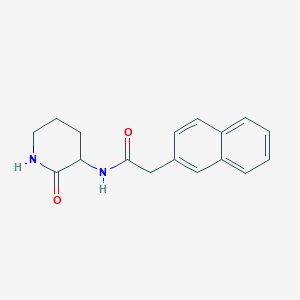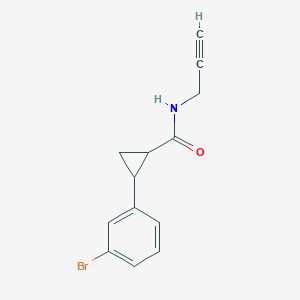![molecular formula C18H21N3O5S2 B7528564 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide, also known as PEP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. PEP has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Mecanismo De Acción
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition can lead to the accumulation of acid in the cells, resulting in cell death. 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has also been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications.
Biochemical and physiological effects:
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. In preclinical studies, 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose tolerance in diabetic animals. 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has several advantages for lab experiments, such as its synthetic accessibility, stability, and selectivity towards CAIX and aldose reductase. However, 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide. One direction is the development of 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide as a therapeutic agent for cancer and diabetes. Another direction is the optimization of the synthesis method to improve the yield and purity of 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide. Further research is also needed to understand the mechanism of action of 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide and its effects on various biochemical pathways. Additionally, the potential toxicity of 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide at high doses needs to be further investigated.
Métodos De Síntesis
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-phenylethylamine with chlorosulfonic acid to form 2-phenylethylsulfonic acid. The second step involves the reaction of 2-phenylethylsulfonic acid with sodium hydroxide to form 2-phenylethenesulfonic acid. The third step involves the reaction of 2-phenylethenesulfonic acid with N-(3-bromopropyl)-3-(sulfamoylmethyl)aniline to form 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide.
Aplicaciones Científicas De Investigación
3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has shown potential applications in various fields of scientific research. In medicinal chemistry, 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has been studied for its potential use as a therapeutic agent for cancer, diabetes, and inflammation. In drug discovery, 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has been used as a lead compound for the development of new drugs. In biochemistry, 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has been studied for its mechanism of action and its effects on various biochemical pathways.
Propiedades
IUPAC Name |
3-[[(E)-2-phenylethenyl]sulfonylamino]-N-[3-(sulfamoylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c19-27(23,24)14-16-7-4-8-17(13-16)21-18(22)9-11-20-28(25,26)12-10-15-5-2-1-3-6-15/h1-8,10,12-13,20H,9,11,14H2,(H,21,22)(H2,19,23,24)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDDQUGMAXCEHF-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2=CC=CC(=C2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NC2=CC=CC(=C2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-Cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B7528493.png)
![2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide](/img/structure/B7528513.png)
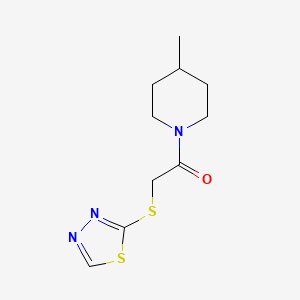

![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)
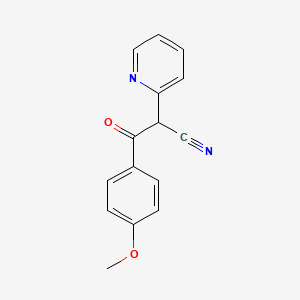
![2-[4-(2,5-Dimethylpyrrol-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7528541.png)
![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)
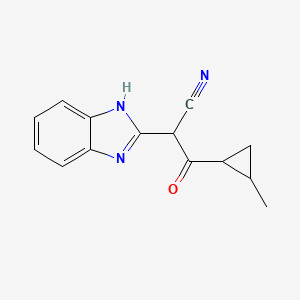
![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
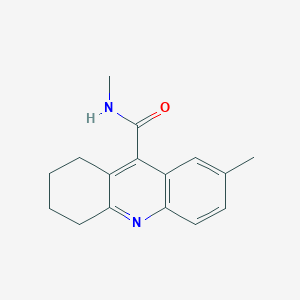
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)
